molecular formula C25H24ClN3O B3608144 N-(ADAMANTAN-2-YL)-6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE

N-(ADAMANTAN-2-YL)-6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B3608144
M. Wt: 417.9 g/mol
InChI Key: TWCQELOXIJRJIH-UHFFFAOYSA-N
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Description

N-(ADAMANTAN-2-YL)-6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of an adamantane moiety, a pyridine ring, and a quinoline core, making it a unique and complex molecule

Properties

IUPAC Name

N-(2-adamantyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O/c26-19-3-4-22-20(11-19)21(12-23(28-22)16-2-1-5-27-13-16)25(30)29-24-17-7-14-6-15(9-17)10-18(24)8-14/h1-5,11-15,17-18,24H,6-10H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCQELOXIJRJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=NC5=C4C=C(C=C5)Cl)C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-2-YL)-6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as sulfuric acid.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated quinoline intermediate.

    Attachment of the Adamantane Moiety: The adamantane group can be attached through a Friedel-Crafts alkylation reaction, using adamantane as the alkylating agent and a Lewis acid catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-2-YL)-6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(ADAMANTAN-2-YL)-6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for drug development.

    Material Science: The compound’s unique structure allows it to be used in the development of novel materials with specific properties, such as enhanced stability or conductivity.

    Biological Research: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-2-YL)-6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(ADAMANTAN-2-YL)-6-BROMO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE: This compound is similar in structure but contains a bromo group instead of a chloro group.

    N-(ADAMANTAN-2-YL)-6-FLUORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE: This compound has a fluoro group instead of a chloro group.

Uniqueness

N-(ADAMANTAN-2-YL)-6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE is unique due to the presence of the chloro group, which can influence its reactivity and interactions with biological targets

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(ADAMANTAN-2-YL)-6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 2
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N-(ADAMANTAN-2-YL)-6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE

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